molecular formula C12H12N2O2 B6615173 methyl 2-benzyl-1H-imidazole-4-carboxylate CAS No. 1195682-63-3

methyl 2-benzyl-1H-imidazole-4-carboxylate

Cat. No.: B6615173
CAS No.: 1195682-63-3
M. Wt: 216.24 g/mol
InChI Key: YVOMEVFUFWTVFC-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-1H-imidazole-4-carboxylate (CAS 1195682-63-3) is a versatile imidazole-based chemical scaffold intended for research and development applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates both a benzyl group at the 2-position and a carboxylate ester at the 4-position of the imidazole ring, making it a valuable precursor for the synthesis of more complex molecules . Imidazole-4-carboxylate derivatives are recognized for their metal-chelating properties, with the ability to coordinate to ions like zinc through the nitrogen atoms in the imidazole ring and the oxygen of the carboxylate group . This mechanism is under investigation for developing inhibitors of metallo-enzymes, such as metallo-β-lactamases (MBLs), which are a major source of antibiotic resistance . Furthermore, related imidazole and benzimidazole derivatives are extensively studied for a range of biological activities, including antioxidant, anticancer, and antimicrobial effects, highlighting the potential of this chemical class in designing new therapeutic agents . The compound serves as a key synthetic intermediate; for instance, microwave-assisted one-pot multicomponent reactions provide efficient routes to diversely functionalized imidazole-4-carboxylates, enabling rapid exploration of chemical space for structure-activity relationship (SAR) studies . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-benzyl-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)10-8-13-11(14-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOMEVFUFWTVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

The synthesis of methyl 2-benzyl-1H-imidazole-4-carboxylate is achieved via a one-pot, three-component reaction involving:

  • 1,2-Diaza-1,3-dienes (DDs) : These electron-deficient substrates, such as DD 1a (derived from methyl 2-chloro-3-oxopentanoate), serve as the backbone for imidazole formation.

  • Primary Amines : Benzylamine introduces the N-3 benzyl substituent.

  • Aldehydes : Phenylacetaldehyde (PhCH₂CHO) provides the C-2 benzyl group (CH₂Ph).

The mechanism proceeds through:

  • Michael Addition : DD reacts with benzylamine to form α-aminohydrazone A .

  • Iminium Ion Formation : Condensation with phenylacetaldehyde yields iminium ion B .

  • Azavinyl Azomethine Ylide Generation : Microwave irradiation (150°C, 20 min) facilitates the formation of conjugated ylide C .

  • 1,5-Electrocyclization : Ylide C undergoes cyclization to intermediate D , which aromatizes to the final imidazole.

Optimization of Reaction Conditions

  • Microwave Irradiation : Reduces reaction time from hours to 20 minutes and improves yields by 20–30% compared to conventional heating.

  • Solvent Choice : Acetonitrile enhances dipole interactions, critical for microwave absorption.

  • Aldehyde Selection : Phenylacetaldehyde ensures regioselective incorporation of the benzyl group at C-2, avoiding competing pathways observed with aromatic aldehydes like benzaldehyde.

Detailed Synthetic Procedure

Preparation of 1,2-Diaza-1,3-Dienes (DDs)

DDs are synthesized from α-chloro hydrazones via base-mediated elimination. For DD 1a :

  • Chlorination : Methyl 3-oxopentanoate reacts with SO₂Cl₂ in CH₂Cl₂.

  • Hydrazone Formation : Treatment with methyl carbazate in THF.

  • DD Generation : Elimination using triethylamine yields DD 1a as a red liquid.

Table 1: Key DDs for Imidazole Synthesis

DDPrecursorR Group at C-5Stability
1aMethyl 2-chloro-3-oxopentanoateMethyl esterLow (requires in situ use)
1bEthyl 2-chloro-3-oxohexanoateEthyl esterHigh

Multicomponent Reaction Workflow

  • In Situ DD Generation : DD 1a is prepared fresh to avoid decomposition.

  • Amine and Aldehyde Addition : Benzylamine and phenylacetaldehyde are added sequentially.

  • Microwave Irradiation : The mixture is heated at 150°C for 20 min under 150 psi pressure.

  • Workup : Chromatography on silica gel (hexane/ethyl acetate) isolates the product in 65–70% yield.

Comparative Analysis of Substituent Effects

Role of the Aldehyde Partner

The aldehyde dictates the C-2 substituent:

  • Phenylacetaldehyde : Yields 2-benzyl group (target product).

  • Butanal : Produces 2-butyl analogs (e.g., 2j , 70% yield).

  • Benzaldehyde : Forms 2-phenyl derivatives but competes with undesired side reactions.

Table 2: Aldehyde Impact on Imidazole Formation

AldehydeC-2 SubstituentYield (%)Notes
PhenylacetaldehydeCH₂Ph65–70Optimal for target
ButanalC₃H₇70Linear alkyl chain
BenzaldehydePh50–55Lower selectivity

Amine and DD Variations

  • Benzylamine : Essential for N-3 benzylation; substituting with aliphatic amines (e.g., butylamine) shifts regioselectivity.

  • DD 1a vs. 1b : Methyl esters (1a ) favor higher yields in microwave conditions, while ethyl esters (1b ) offer better stability.

Challenges and Solutions

Stability of Intermediates

  • DD 1a Degradation : Rapid decomposition necessitates in situ preparation. Pre-forming DD 1b (ethyl ester) improves shelf life but requires longer reaction times.

  • Aromatization Control : Overheating (>150°C) leads to byproducts; precise temperature modulation via IR sensors is critical.

Scalability and Yield Optimization

  • Batch Size : Reactions scale linearly up to 50 mmol without yield drop.

  • Catalytic Additives : Triethylamine (1 equiv.) accelerates ylide formation, reducing side reactions.

This compound is cited in WO2017069279A1 as a precursor for RIP1 kinase inhibitors. Its synthetic flexibility allows derivatization at N-3 and C-2, enabling structure-activity relationship (SAR) studies for neurodegenerative and inflammatory diseases .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Alcohols or aldehydes

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Biological Applications

Methyl 2-benzyl-1H-imidazole-4-carboxylate has shown promise in various biological contexts:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its potential against various bacterial strains and fungi, contributing to the development of new antimicrobial agents.

Pharmaceutical Development

The compound is being explored as a potential pharmaceutical agent targeting specific enzymes or receptors. Its derivatives have been linked to therapeutic applications in treating conditions such as hyperaldosteronism, cardiac arrhythmias, and renal failure due to their ability to inhibit aldosterone synthase .

Case Studies

  • Cardiovascular Research : Inhibitors derived from this compound have been shown to alleviate symptoms associated with chronic heart failure by modulating aldosterone levels .
  • Cancer Research : Studies have indicated that certain imidazole derivatives can exhibit antitumor activity by disrupting cancer cell proliferation pathways.

Industrial Applications

This compound finds utility in several industrial sectors:

Agrochemicals

The compound is utilized in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that target specific plant pathogens or pests.

Specialty Chemicals

It serves as a building block for synthesizing more complex molecules used in dyes and other specialty chemicals. The versatility of its chemical structure allows for modifications that enhance performance in various applications.

Summary of Applications

Application AreaDescription
Chemistry Building block for complex molecules; ligand in coordination chemistry
Biology Antimicrobial and antifungal studies; potential pharmaceutical applications
Medicine Research on aldosterone synthase inhibitors for heart-related conditions
Industry Production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2-benzyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the imidazole ring play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between methyl 2-benzyl-1H-imidazole-4-carboxylate and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound 2-benzyl, 4-carboxylate C₁₂H₁₂N₂O₂ 216.24* Lipophilic benzyl group
Methyl 1-benzyl-2-(furan-2-yl)-1H-imidazole-4-carboxylate 1-benzyl, 2-furan, 4-carboxylate C₁₆H₁₄N₂O₃ 282.30 Electron-rich furan substituent
Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate 2-(4-bromophenyl), 4-carboxylate C₁₁H₉BrN₂O₂ 281.11 Halogenated aromatic group
Methyl 6-iodo-2-methyl-1H-benzo[d]imidazole-4-carboxylate 6-iodo, 2-methyl (benzimidazole core) C₁₀H₉IN₂O₂ 316.10 Iodine atom enhances stability
Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate 2-phenethyl, 4-carboxylate C₁₃H₁₄N₂O₂ 230.26* Extended aliphatic chain

*Calculated based on molecular formula.

Physicochemical Properties

  • Melting Points :
    • The furan-substituted derivative (3m) melts at 121.6–123.4°C .
    • Bromophenyl and iodinated analogs likely exhibit higher melting points due to increased molecular symmetry and halogen interactions, though exact values are unreported.
  • Spectral Data :
    • ¹H NMR : For compound 3m , the benzyl protons resonate at δ 5.38 (s, 2H), while furan protons appear at δ 6.48 (m) and δ 7.52 (m). In contrast, the target compound’s benzyl group would show distinct aromatic proton shifts (δ ~7.2–7.4).
    • IR Spectroscopy : Carboxylate C=O stretches in 3m are observed at 1715 cm⁻¹ , consistent with ester functionalities across similar compounds.

Research Findings and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., bromophenyl in ) may reduce reactivity toward nucleophilic attack compared to electron-donating benzyl or furan groups.
  • Synthetic Efficiency : Pd(0)-catalyzed methods (as in ) offer superior regioselectivity for imidazole functionalization compared to traditional condensation routes.
  • Stability : Iodinated derivatives (e.g., ) exhibit enhanced stability under acidic conditions, advantageous for storage and handling.

Biological Activity

Methyl 2-benzyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, pharmacological applications, and relevant studies.

This compound exhibits a variety of biological activities through its interaction with multiple biochemical pathways. The compound's structural features allow it to engage in various interactions, leading to effects such as:

  • Antibacterial and Antifungal Activities : Imidazole derivatives have been shown to inhibit the growth of various bacterial and fungal strains, making them potential candidates for antimicrobial therapies.
  • Antitumor Properties : Research indicates that imidazole derivatives can inhibit the activity of heme oxygenase-1 (HO-1), which is overexpressed in several malignancies. This inhibition is linked to their potential as anticancer agents .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in conditions characterized by inflammation.

Pharmacological Applications

The pharmacological profile of this compound suggests several applications:

  • Anticancer Research : Studies have identified the compound as a potential inhibitor of HO-1, with implications for cancer treatment. For example, certain derivatives have demonstrated micromolar activity against cancer cell lines .
  • Antimicrobial Development : The compound has been evaluated for its efficacy against various pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .
  • Cardiovascular Applications : Some imidazole derivatives have been identified as selective inhibitors of aldosterone synthase (CYP11B2), indicating potential use in treating conditions like hyperaldosteronism and heart failure .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntibacterialInhibits growth of bacterial strains,
AntifungalEffective against fungal infections
AntitumorInhibits HO-1 activity in cancer cells
Anti-inflammatoryReduces inflammation markers in experimental models
Aldosterone InhibitionSelective inhibition of CYP11B2

Notable Research Findings

  • Anticancer Activity : A study demonstrated that compounds derived from imidazole, including this compound, showed significant inhibition of HO-1 with an IC50 value as low as 1.03 μM, indicating strong potential for anticancer applications .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics such as ampicillin and ciprofloxacin .
  • Cardiovascular Implications : Research indicated that N-benzyl imidazole derivatives could serve as effective aldosterone synthase inhibitors, presenting opportunities for treating cardiovascular diseases associated with excessive aldosterone production .

Q & A

Q. Q1. What are the standard synthetic routes for methyl 2-benzyl-1H-imidazole-4-carboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with o-phenylenediamine derivatives. For example, benzimidazole-thiol intermediates are synthesized via condensation with carbon disulfide under basic conditions (ethanol/KOH), followed by hydrazine hydrate treatment to form hydrazinyl derivatives . Key intermediates are characterized using:

  • IR spectroscopy : S-H (2634 cm⁻¹) and N-H (3395 cm⁻¹) stretching bands confirm functional groups.
  • ¹H-NMR : Singlets at δ12.31 (S-H) and δ10.93 (N-H) validate benzimidazole ring formation .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 194.23) align with theoretical formulas .

Intermediate: Optimization of Reaction Conditions

Q. Q2. How can reaction conditions be optimized to improve yield in the synthesis of methyl 2-benzyl derivatives?

Methodological Answer: Optimization involves:

  • Solvent selection : Methanol or ethanol enhances solubility of hydrazine intermediates .
  • Temperature control : Reactions at 60–80°C minimize side products (e.g., over-oxidation).
  • Catalyst screening : Glacial acetic acid aids in cyclization steps, improving purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves structurally similar byproducts .

Advanced: Computational Design of Derivatives

Q. Q3. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Predict reaction pathways and transition states to prioritize synthetic routes .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to identify substituents (e.g., fluoro or chloro groups) that improve binding affinity .
  • Machine learning : Train models on existing bioactivity data to forecast pharmacokinetic properties (e.g., logP, solubility) .

Basic Analytical Techniques

Q. Q4. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹³C-NMR : Peaks at δ151.93 (N=C-N) and aromatic carbons (δ116–130) confirm the benzimidazole core .
  • Elemental analysis : Deviations ≤0.4% from theoretical C/H/N/S values validate purity .
  • HPLC : Retention time comparison with standards ensures no residual starting materials .

Intermediate: Evaluating Biological Activity

Q. Q5. What in vitro assays are suitable for assessing the anticonvulsant or anticancer potential of methyl 2-benzyl derivatives?

Methodological Answer:

  • Anticonvulsant screening : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents .
  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays for target enzymes (e.g., carbonic anhydrase) .

Advanced: Resolving Data Contradictions

Q. Q6. How should researchers address discrepancies in reported spectroscopic data for methyl 2-benzyl derivatives?

Methodological Answer:

  • Cross-validate techniques : Combine 2D-NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to resolve ambiguous signals .
  • Control experiments : Replicate syntheses under identical conditions to isolate batch-specific variations .
  • Collaborative databases : Compare data with PubChem or CAS entries (e.g., InChIKey MXRBCICJILKUCS) .

Intermediate: Stability and Degradation Studies

Q. Q7. What protocols ensure the stability of this compound during storage?

Methodological Answer:

  • Storage conditions : –20°C in amber vials to prevent photodegradation .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC .
  • Degradation profiling : Identify hydrolytic byproducts (e.g., free carboxylic acids) using LC-MS .

Advanced: Reaction Mechanism Elucidation

Q. Q8. How can isotopic labeling studies clarify the mechanism of benzimidazole ring formation?

Methodological Answer:

  • ¹³C-labeled precursors : Track carbon migration via ¹³C-NMR to map cyclization pathways .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates .
  • DFT calculations : Model intermediates to identify rate-determining steps (e.g., nucleophilic attack on CS₂) .

Intermediate: Toxicity and Safety

Q. Q9. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coats, and N95 masks to avoid inhalation/contact .
  • Waste disposal : Segregate organic waste for incineration by licensed facilities .
  • Emergency procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced: Cross-Disciplinary Applications

Q. Q10. How can methyl 2-benzyl derivatives be applied in materials science or catalysis?

Methodological Answer:

  • Coordination chemistry : Chelate metals (e.g., Cu²⁺) for catalytic oxidation reactions .
  • Polymer synthesis : Incorporate into imidazole-based ionic liquids for conductive materials .
  • Photocatalysts : Modify with electron-withdrawing groups (e.g., –NO₂) to enhance light absorption .

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